4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom, a furan ring, and two methyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolo[2,3-d]pyrimidine core.
Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Suzuki Coupling: The furan ring allows for Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki Coupling: This reaction often employs palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine can yield amino-substituted derivatives, while Suzuki coupling can introduce various aryl groups.
Scientific Research Applications
4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are promising candidates for cancer therapy.
Biological Research: The compound has been studied for its potential anticancer activities, particularly in inhibiting protein kinases involved in cell growth and differentiation.
Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds, enhancing the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine primarily involves the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of a chlorine atom, furan ring, and methyl groups differentiates it from other pyrimidine derivatives, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C12H10ClN3O |
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Molecular Weight |
247.68 g/mol |
IUPAC Name |
4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H10ClN3O/c1-6-7(2)14-12-9(6)10(13)15-11(16-12)8-4-3-5-17-8/h3-5H,1-2H3,(H,14,15,16) |
InChI Key |
VOUIRUXDKSGLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CO3)Cl)C |
Origin of Product |
United States |
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